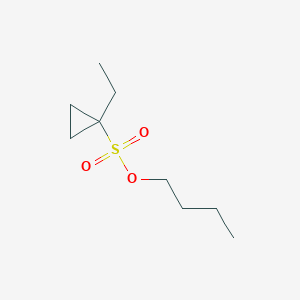

Butyl 1-ethylcyclopropane-1-sulfonate

Description

Significance of Sulfonate Esters as Versatile Synthetic Intermediates and Leaving Groups in Organic Transformations

Sulfonate esters are derivatives of sulfonic acids and are widely recognized for their crucial role in a vast array of organic transformations. researchgate.netrsc.org Their prominence stems from their exceptional ability to function as leaving groups in nucleophilic substitution and elimination reactions. researchgate.net This effectiveness is attributed to the stability of the resulting sulfonate anion, which is a weak base due to the extensive delocalization of the negative charge across the three oxygen atoms of the sulfonyl group.

Commonly employed sulfonate esters in organic synthesis include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). researchgate.net These groups can be readily introduced by reacting an alcohol with the corresponding sulfonyl chloride in the presence of a base. researchgate.net This conversion of a hydroxyl group, which is a poor leaving group, into a sulfonate ester dramatically enhances the substrate's reactivity towards nucleophilic attack. researchgate.net The versatility of sulfonate esters is further demonstrated by their involvement in a wide range of synthetic strategies, including transition-metal-catalyzed cross-coupling reactions, reductions, and eliminations. rsc.org

Table 1: Comparison of Common Sulfonate Leaving Groups

| Sulfonate Ester | Abbreviation | Structure of Leaving Group | Relative Leaving Group Ability |

|---|---|---|---|

| Methanesulfonate | Mesylate (MsO-) | CH₃SO₃⁻ | Good |

| p-Toluenesulfonate | Tosylate (TsO-) | p-CH₃C₆H₄SO₃⁻ | Excellent |

| Trifluoromethanesulfonate | Triflate (TfO-) | CF₃SO₃⁻ | Exceptional |

Importance of Cyclopropane (B1198618) Architectures in Strain-Driven Reactivity and Structural Diversity

The cyclopropane ring, a three-membered carbocycle, is a fundamental structural motif in organic chemistry, notable for its significant ring strain. researchgate.netrsc.org This strain arises from the deviation of the internal C-C-C bond angles (60°) from the ideal sp³ hybridized bond angle of 109.5°. rsc.org Consequently, the carbon-carbon bonds in cyclopropane are weaker and possess a higher degree of p-character compared to those in acyclic alkanes, leading to unique reactivity. researchgate.netrsc.org

This inherent strain makes cyclopropanes susceptible to ring-opening reactions, which are thermodynamically favorable as they relieve the strain energy. acs.org Such reactions can be initiated by electrophiles, nucleophiles, or through radical pathways, transforming the cyclopropane ring into a variety of functionalized acyclic structures. acs.orgbeilstein-journals.org This strain-driven reactivity makes functionalized cyclopropanes powerful intermediates in organic synthesis, providing access to complex molecular architectures. google.com Moreover, the rigid nature of the cyclopropane ring allows for precise spatial arrangement of substituents, making it a valuable component in the design of conformationally constrained molecules and pharmacologically active compounds. marquette.edu

Research Landscape of Butyl 1-ethylcyclopropane-1-sulfonate within Advanced Organic Synthesis and Mechanistic Studies

While a detailed survey of the scientific literature reveals a scarcity of studies specifically focused on Butyl 1-ethylcyclopropane-1-sulfonate, its chemical architecture allows for well-founded predictions regarding its reactivity and potential applications in advanced organic synthesis. The research landscape for this compound is best understood by examining the established chemistry of analogous cyclopropyl (B3062369) sulfonates.

The synthesis of Butyl 1-ethylcyclopropane-1-sulfonate would likely involve the preparation of 1-ethylcyclopropanol, followed by sulfonylation. The reactivity of this target molecule is expected to be dominated by the interplay between the strained cyclopropane ring and the excellent leaving group capacity of the butyl sulfonate moiety.

Mechanistic studies on similar cyclopropyl sulfonates have shown that they undergo facile ring-opening reactions. acs.org These transformations, often referred to as cyclopropyl-allyl rearrangements, are believed to proceed through a concerted ionization and ring-opening process, driven by the release of ring strain. acs.orgyoutube.com The presence of an alkyl group, such as the ethyl group at the C1 position, is known to accelerate the rate of such ring-opening reactions. acs.org

Table 2: Potential Strain-Driven Reactions of Butyl 1-ethylcyclopropane-1-sulfonate

| Reaction Type | Reagents/Conditions | Expected Product Type |

|---|---|---|

| Solvolysis | Protic Solvent (e.g., H₂O, ROH) | Allylic alcohol/ether |

| Acid-Catalyzed Rearrangement | Lewis or Brønsted Acid | Substituted 1,3-diene |

| Palladium-Catalyzed Ring Opening | Pd(0) catalyst, Nucleophile | Functionalized 1,3-diene |

The potential applications of Butyl 1-ethylcyclopropane-1-sulfonate in advanced organic synthesis are therefore significant. It could serve as a precursor to highly substituted 1,3-dienes through catalyzed ring-opening reactions. acs.org Furthermore, under basic conditions, related sulfonate esters have been utilized as C1 synthons in cyclopropanation reactions, suggesting a potential role for Butyl 1-ethylcyclopropane-1-sulfonate in the synthesis of more complex spirocyclic systems. rsc.org The exploration of this and similar compounds could lead to novel synthetic methodologies and a deeper understanding of the mechanistic pathways governing the reactions of strained-ring systems.

Structure

3D Structure

Properties

Molecular Formula |

C9H18O3S |

|---|---|

Molecular Weight |

206.30 g/mol |

IUPAC Name |

butyl 1-ethylcyclopropane-1-sulfonate |

InChI |

InChI=1S/C9H18O3S/c1-3-5-8-12-13(10,11)9(4-2)6-7-9/h3-8H2,1-2H3 |

InChI Key |

SIHNHTMERKEVKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOS(=O)(=O)C1(CC1)CC |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 1 Ethylcyclopropane 1 Sulfonate and Analogous Systems

Approaches for Cyclopropane (B1198618) Ring Construction

The synthesis of the cyclopropane ring, a strained three-membered carbocycle, is a significant challenge in organic chemistry. Its construction requires specific reagents and reaction conditions to overcome the inherent ring strain. wikipedia.org Methodologies for forming substituted cyclopropanes, such as the 1-ethylcyclopropane moiety, can be broadly categorized into reactions involving carbenes or carbenoids, transition-metal catalysis, and anionic cyclization.

Carbene/Carbenoid-Mediated Cyclopropanation Reactions

The addition of a carbene or a carbenoid to an alkene is a direct and widely used method for forming cyclopropane rings. libretexts.org Carbenes are neutral, divalent carbon species, while carbenoids are metal-bound carbene equivalents that exhibit similar reactivity but are often more stable and selective. wikipedia.orglibretexts.org

Key methods in this category include:

Simmons-Smith Reaction: This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgmasterorganicchemistry.com It is a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.org For the synthesis of a 1-ethylcyclopropane system, this method would be applied to 1-butene (B85601). Modifications using diethylzinc (B1219324) (Furukawa's modification) can enhance reactivity, particularly for less nucleophilic alkenes. unl.pt

Diazo Compound Decomposition: Diazo compounds, such as diazomethane (B1218177) (CH₂N₂) or ethyl diazoacetate (EDA), can be decomposed thermally, photochemically, or with a metal catalyst to generate a carbene that adds to an alkene. wikipedia.orgmasterorganicchemistry.com The reaction often proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then loses nitrogen gas (N₂) to yield the cyclopropane. wikipedia.org

Dihalocarbene Addition: Dihalocarbenes, like dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), are readily generated from haloforms (e.g., chloroform, CHCl₃) and a strong base. wikipedia.orgmasterorganicchemistry.com These carbenes add to alkenes to form geminal dihalocyclopropanes, which can be further modified. The addition is also a concerted, stereospecific process. wikipedia.org

| Method | Carbene/Carbenoid Source | Typical Reagents | Key Features |

|---|---|---|---|

| Simmons-Smith | Carbenoid (ICH₂ZnI) | CH₂I₂ + Zn-Cu couple | Stereospecific; good for unfunctionalized alkenes; hydroxyl groups can direct the reaction. unl.pt |

| Diazo Compound Decomposition | Carbene (e.g., :CH₂, :CHCO₂Et) | CH₂N₂ or N₂CHCO₂Et + heat/light/metal catalyst | Versatile; can be catalyzed by transition metals for improved control. wikipedia.org |

| Dihalocarbene Addition | Carbene (e.g., :CCl₂) | CHCl₃ + KOH | Forms geminal dihalocyclopropanes; stereospecific. wikipedia.org |

Transition-Metal-Catalyzed Cyclopropanation Strategies

Transition metals, particularly rhodium, copper, palladium, and cobalt, are highly effective catalysts for the cyclopropanation of alkenes, primarily through the decomposition of diazo compounds. wikipedia.orgpurdue.edu The metal catalyst reacts with the diazo compound to form a metal carbene (or carbenoid) intermediate. This intermediate then transfers the carbene moiety to the alkene. wikipedia.org

The general mechanism involves:

Reaction of the diazo compound with the metal catalyst to form a metal carbene, with the expulsion of nitrogen gas.

Addition of the metal carbene to the alkene in a concerted fashion.

Release of the cyclopropane product and regeneration of the catalyst. wikipedia.org

Rhodium carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly common and efficient catalysts for these transformations. wikipedia.org Palladium-catalyzed methods have also been developed for the regioselective cyclopropanation of dienes. acs.org The choice of metal and its ligands can significantly influence the reaction's efficiency, selectivity, and substrate scope. wikipedia.org These catalytic systems are crucial for stereoselective reactions, as discussed in section 2.1.4.

Anionic Cyclopropanation and Related Carbon-Carbon Bond Forming Reactions

Anionic cyclopropanation methods involve the formation of a carbanion that undergoes an intramolecular nucleophilic substitution to form the three-membered ring. A common strategy is the treatment of a 1,3-dihaloalkane with a strong base or a reducing metal (Wurtz coupling). wikipedia.org

A more general approach involves a substrate with a leaving group at the 3-position relative to a carbon atom that can be deprotonated. Treatment with a strong base generates a carbanion, which then cyclizes via an intramolecular Sₙ2 reaction, displacing the leaving group. wikipedia.org This is known as a 3-exo-trig cyclization. For the synthesis of a 1-ethylcyclopropane-1-sulfonate precursor, this could involve a molecule like 3-chloro-pentane-1-sulfonic acid, where a carbanion formed at the 1-position would displace the chloride at the 3-position.

Stereoselective Cyclopropane Synthesis: Enantioselective and Diastereoselective Control

Achieving stereocontrol in cyclopropanation is critical for the synthesis of complex molecules. Both diastereoselectivity and enantioselectivity can be controlled through various strategies. nih.gov

Diastereoselectivity: The relative configuration of substituents on the cyclopropane ring can often be controlled. In carbene additions to alkenes, the reaction is typically stereospecific, meaning the cis or trans geometry of the alkene is retained in the product. wikipedia.orglibretexts.org Furthermore, existing stereocenters in the alkene substrate can influence the facial selectivity of the carbene attack. For instance, in the Simmons-Smith cyclopropanation of allylic alcohols, the hydroxyl group can coordinate to the zinc carbenoid, directing the methylene (B1212753) transfer to the syn face of the double bond with high diastereoselectivity. unl.ptacs.org

Enantioselectivity: The synthesis of a specific enantiomer of a chiral cyclopropane can be achieved by using chiral catalysts or chiral auxiliaries. unl.pt In transition-metal-catalyzed cyclopropanations, chiral ligands attached to the metal center (e.g., rhodium or copper) can create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.orgnih.gov Engineered enzymes, such as myoglobin-based catalysts, have also been developed to catalyze highly enantio- and diastereoselective cyclopropanations from diazo reagents. nih.govrochester.edu

| Stereocontrol | Strategy | Example | Outcome |

|---|---|---|---|

| Diastereoselective | Substrate-directing group | Simmons-Smith reaction of a chiral allylic alcohol. unl.pt | High selectivity for the syn-cyclopropane diastereomer. |

| Enantioselective | Chiral catalyst | Rh(II) complex with chiral carboxylate ligands reacting with styrene (B11656) and a diazo ester. wikipedia.org | Formation of one cyclopropane enantiomer in excess (high e.e.). |

| Enantioselective | Chiral auxiliary | Diazoacetate ester derived from a chiral alcohol (e.g., pantolactone). wikipedia.org | Diastereoselective cyclopropanation; subsequent removal of the auxiliary yields an enantiomerically enriched product. |

| Enantio- & Diastereoselective | Biocatalysis | Engineered myoglobin (B1173299) catalyst with an olefin and a diazo compound. nih.govrochester.edu | Excellent diastereo- and enantioselectivity (high d.e. and e.e.). |

Formation of Sulfonate Ester Linkages

Sulfonate esters are typically prepared by reacting an alcohol with a sulfonyl chloride or a sulfonic anhydride (B1165640) in the presence of a base. youtube.comrsc.org This transformation converts the alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate group, which is an excellent leaving group, making it a pivotal functional group in organic synthesis. libretexts.orgyoutube.com

Direct Sulfonylation of Alcohols: Mechanistic Pathways and Selectivity Considerations

The most common method for synthesizing sulfonate esters is the reaction of an alcohol (e.g., butanol) with a sulfonyl chloride (e.g., 1-ethylcyclopropane-1-sulfonyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270). youtube.com

An alternative mechanism involves pyridine acting not just as a base, but as a Lewis base catalyst. Pyridine can first attack the sulfonyl chloride to form a sulfonyl-pyridinium intermediate. This intermediate is highly electrophilic, making it more susceptible to attack by the alcohol. The pyridine is then displaced by the alcohol in an Sₙ2-type step and is regenerated after the final deprotonation. youtube.com

Selectivity Considerations:

Chemoselectivity: In molecules with multiple hydroxyl groups, selective sulfonylation can be challenging. However, primary alcohols generally react faster than secondary alcohols due to reduced steric hindrance. organic-chemistry.org

Stereochemistry: A key feature of this reaction is that the C-O bond of the alcohol is not broken during the formation of the sulfonate ester. The reaction occurs at the oxygen atom. Consequently, the stereochemical configuration of a chiral alcohol is retained in the resulting sulfonate ester product. youtube.comlibretexts.org This retention of configuration is crucial for controlling stereochemistry in subsequent substitution reactions where the sulfonate will act as a leaving group. libretexts.org

The stability of the resulting sulfonate ester can also be a consideration. While simple alkyl sulfonates are potent alkylating agents, sterically hindered esters (e.g., neopentyl sulfonates) are more stable and resistant to nucleophilic attack. nih.gov

Advanced Esterification Techniques for Functionalized Substrates

The final step in the synthesis of Butyl 1-ethylcyclopropane-1-sulfonate is the formation of the sulfonate ester linkage. This is typically achieved by reacting a sulfonyl chloride precursor with an alcohol. In this case, the reaction would involve 1-ethylcyclopropane-1-sulfonyl chloride and n-butanol. For functionalized substrates like substituted cyclopropanes, which can be sensitive to harsh reaction conditions, advanced and carefully controlled esterification techniques are paramount.

The standard method involves the slow addition of the sulfonyl chloride to a solution of the alcohol in an inert solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid byproduct, preventing potential acid-catalyzed side reactions such as the opening of the strained cyclopropane ring.

Advanced modifications to this protocol are employed to enhance yield, purity, and reaction rate, especially with sterically hindered or sensitive substrates. These techniques include:

Phase-Transfer Catalysis (PTC): Utilizing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the alcohol (in the organic phase) and a sulfonylating agent in an aqueous or solid phase. This method can increase reaction efficiency under milder conditions.

Use of Stable Sulfonylating Agents: While alkyl sulfonyl chlorides are common, they can exhibit poor hydrolytic stability. rsc.org In specialized applications, more stable alternatives like activated sulfonate esters (e.g., 4-nitrophenyl sulfonates) can be used as synthons, although this is more common for other transformations like cyclopropanation rather than direct esterification. rsc.orgdntb.gov.ua

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can minimize the formation of byproducts and improve the safety profile for highly exothermic reactions.

The selection of a specific methodology depends on the stability of the 1-ethylcyclopropane-1-sulfonyl chloride precursor and the desired scale of the synthesis.

Table 1: Comparative Overview of Sulfonate Esterification Techniques

| Method | Key Reagents | Typical Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Standard Schotten-Baumann | 1-ethylcyclopropane-1-sulfonyl chloride, n-butanol, triethylamine | Inert solvent (e.g., CH₂Cl₂, THF), 0 °C to room temp. | Well-established, straightforward, widely applicable. | HCl byproduct can degrade sensitive substrates if not scavenged efficiently. |

| Phase-Transfer Catalysis | Sulfonyl chloride, alcohol, base (e.g., NaOH), PTC catalyst (e.g., TBAB) | Biphasic system (e.g., toluene/water) | Mild conditions, high efficiency, suitable for scale-up. | Catalyst selection is crucial; potential for contamination. |

| Flow Chemistry | Reactants pumped through a microreactor | Precise temperature and mixing control | Enhanced safety, higher yields, rapid optimization. | Requires specialized equipment; potential for channel clogging. |

Total Synthesis and Modular Assembly of Butyl 1-ethylcyclopropane-1-sulfonate Precursors

The core challenge in synthesizing the target compound lies in the construction of the quaternary, functionalized cyclopropane ring of its precursor, 1-ethylcyclopropane-1-sulfonic acid, or its corresponding sulfonyl chloride. uni.lu General methods for synthesizing cyclopropanes have evolved significantly, moving towards modular and highly controlled strategies. marquette.edursc.org

A plausible and modular approach for assembling the 1-ethylcyclopropane-1-sulfonyl moiety involves an intramolecular cyclization, a strategy adapted from methods used to prepare related cyclopropane sulfonamides. google.comgoogle.com This pathway treats the molecule as a composite of linear fragments that are joined and then cyclized.

A potential modular synthesis could proceed as follows:

Chain Elongation: Start with a simple four-carbon chain, such as one derived from 1-butene or a related precursor.

Functionalization: Introduce the necessary functional groups. This involves adding a sulfonyl group (or a precursor like a thiol) at the C1 position and a suitable leaving group (e.g., a halide) at the C3 position.

Intramolecular Cyclization: Treatment with a strong, non-nucleophilic base (e.g., n-butyl lithium or lithium diisopropylamide) would induce a 1,3-elimination reaction. google.comgoogle.com The base deprotonates the carbon alpha to the sulfonyl group, creating a carbanion that subsequently displaces the leaving group on C3, forming the cyclopropane ring.

Alternative strategies for cyclopropane ring formation include:

Michael-Induced Ring Closure (MIRC): This method involves the reaction of a nucleophile with an activated alkene, leading to a ring-closing event. marquette.edu

Radical Addition-Polar Cyclization: Photoredox catalysis can be used to generate radical intermediates that undergo cyclization, offering a pathway under very mild conditions. nih.gov

Simmons-Smith Cyclopropanation: This classic reaction involves treating an alkene with a carbenoid species. marquette.edu For this specific precursor, one would need to start with an alkene already bearing the ethyl group and a sulfonyl precursor at the appropriate position.

These modular approaches allow for the systematic construction of the complex cyclopropane core from simpler, readily available starting materials.

Table 2: Proposed Modular Synthesis Pathway for 1-ethylcyclopropane-1-sulfonyl Precursor

| Stage | Reaction Type | Key Intermediate | Purpose |

|---|---|---|---|

| 1. Precursor Synthesis | Nucleophilic Substitution | 1-Butanethiol | Introduction of sulfur atom onto a four-carbon chain. |

| 2. Oxidation | Oxidation | Butane-1-sulfonic acid | Conversion of the thiol to the required sulfonic acid oxidation state. |

| 3. Halogenation | Radical Halogenation (e.g., with NBS) | 3-Bromobutane-1-sulfonic acid | Installation of a leaving group at the C3 position for cyclization. |

| 4. Cyclization | Intramolecular Alkylation | 1-Ethylcyclopropane-1-sulfonic acid | Base-mediated ring formation via 1,3-elimination. |

| 5. Activation | Chlorination | 1-Ethylcyclopropane-1-sulfonyl chloride | Conversion to the reactive sulfonyl chloride for final esterification. |

Mechanistic Investigations and Reactivity Profiles of Butyl 1 Ethylcyclopropane 1 Sulfonate

Nucleophilic Substitution Reactions of the Sulfonate Ester Moiety

The sulfonate ester group in Butyl 1-ethylcyclopropane-1-sulfonate is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. The presence of the cyclopropyl (B3062369) group adjacent to the reaction center, however, introduces significant electronic and steric effects that profoundly influence the kinetics and stereochemistry of these reactions.

Influence of Cyclopropyl Group on Reaction Kinetics and Stereochemistry

The cyclopropyl group, with its unique electronic properties resembling those of a double bond, can stabilize an adjacent positive charge through orbital overlap. This "bent-bond" character allows for effective delocalization of the developing positive charge in a carbocation intermediate, leading to a significant rate enhancement in reactions proceeding through an SN1-like mechanism. Solvolysis rates of cyclopropylcarbinyl systems are notably faster than those of analogous open-chain or other cycloalkyl systems, a phenomenon attributed to this electronic stabilization.

The 1-ethyl substituent on the cyclopropane (B1198618) ring further influences the reactivity. Compared to an unsubstituted cyclopropylcarbinyl system, the ethyl group provides additional stabilization to a carbocationic intermediate through inductive effects and hyperconjugation. This increased stability of the carbocation is expected to further accelerate the rate of SN1-type reactions.

From a stereochemical perspective, if the reaction proceeds through a planar carbocation intermediate, racemization would be expected. However, the nature of the cyclopropylcarbinyl cation is more complex. Computational studies on similar systems suggest that the cyclopropylcarbinyl cation exists as a stable intermediate, rather than a high-energy bicyclobutonium transition state chemrxiv.orgchemrxiv.orgnih.gov. The attack of a nucleophile on this cation can still occur from either face, but the potential for rearrangement can lead to a mixture of products with varying stereochemistry.

SN1 and SN2 Reaction Pathways: Theoretical and Experimental Analyses

The competition between SN1 and SN2 pathways is a central theme in the study of nucleophilic substitution reactions. For Butyl 1-ethylcyclopropane-1-sulfonate, the substrate is secondary, a scenario where both mechanisms are plausible. However, the electronic factors of the cyclopropyl group strongly favor an SN1-like mechanism.

Theoretical Analyses: Computational studies using Density Functional Theory (DFT) on related cyclopropylcarbinyl systems have shown that the formation of a cyclopropylcarbinyl cation is energetically favorable chemrxiv.orgchemrxiv.orgnih.gov. These studies indicate that direct nucleophilic attack on the chiral cyclopropylcarbinyl cation is kinetically favored for many systems. The stability of this cation, enhanced by the 1-ethyl group, lowers the activation energy for the ionization step, making the SN1 pathway more accessible.

Experimental Analyses: Kinetic studies on the solvolysis of cyclopropylcarbinyl and cyclobutyl bromides have provided experimental evidence for the enhanced reactivity of these systems. The rates of these reactions are highly dependent on the ionizing power of the solvent, a characteristic feature of SN1 reactions researchgate.net. For Butyl 1-ethylcyclopropane-1-sulfonate, it is anticipated that the reaction rate would show a strong correlation with solvent polarity, further supporting a mechanism with significant SN1 character.

The strength of the nucleophile also plays a crucial role. Strong, anionic nucleophiles might favor an SN2 pathway, while weaker, neutral nucleophiles (as in solvolysis) would favor an SN1 mechanism libretexts.org. However, even with strong nucleophiles, the inherent stability of the cyclopropylcarbinyl cation makes the SN1 pathway a dominant competitor.

| Factor | Influence on Butyl 1-ethylcyclopropane-1-sulfonate | Favored Pathway |

| Substrate | Secondary, with a stabilizing cyclopropyl and ethyl group. | SN1 |

| Leaving Group | Sulfonate (excellent leaving group). | Both SN1 and SN2 |

| Nucleophile | Strong nucleophiles can promote SN2, but the stable carbocation still favors SN1. Weak nucleophiles strongly favor SN1. | Dependent on nucleophile |

| Solvent | Polar protic solvents stabilize the carbocation intermediate. | SN1 |

Elimination Reactions and Competing Pathways

Elimination reactions, particularly E2 and E1, are often in competition with nucleophilic substitution. In the case of Butyl 1-ethylcyclopropane-1-sulfonate, the presence of β-hydrogens on the ethyl group and on the butyl chain of the sulfonate ester (though less likely to be involved) allows for the possibility of elimination to form an alkene.

The outcome of the competition between substitution and elimination is heavily influenced by the nature of the nucleophile. Strong, sterically hindered bases are known to favor E2 elimination over SN2 substitution libretexts.org. For Butyl 1-ethylcyclopropane-1-sulfonate, treatment with a strong, bulky base like potassium tert-butoxide would likely lead to the formation of an elimination product.

Conversely, conditions that favor the SN1 pathway, such as solvolysis in a polar protic solvent with a weak nucleophile, will also promote the E1 mechanism. The carbocation intermediate formed in the SN1 pathway can be deprotonated by the solvent acting as a base to yield an alkene.

| Reaction Condition | Major Product(s) | Dominant Mechanism(s) |

| Strong, non-bulky nucleophile (e.g., NaN3) in a polar aprotic solvent | Substitution product | SN2 |

| Strong, bulky base (e.g., KOtBu) | Elimination product | E2 |

| Weak nucleophile/solvent (e.g., ethanol) | Substitution and elimination products | SN1 / E1 |

Rearrangement Processes Involving Cyclopropylcarbinyl Systems

A hallmark of the reactivity of cyclopropylcarbinyl systems is their propensity to undergo rearrangement reactions. The formation of a cyclopropylcarbinyl cation intermediate opens up pathways to structurally different products through homoallylic rearrangements and ring-opening reactions.

Homoallylic Rearrangements and Charge Delocalization

The cyclopropylcarbinyl cation is a non-classical carbocation where the positive charge is delocalized over the carbinyl carbon and the carbons of the cyclopropyl ring. This delocalization is responsible for the cation's stability. This cation can exist in equilibrium with other isomeric cations, such as the cyclobutyl and homoallyl cations beilstein-journals.org.

The rearrangement to a homoallylic cation involves the opening of the cyclopropane ring. For the cation derived from Butyl 1-ethylcyclopropane-1-sulfonate, this would lead to a delocalized cation with the positive charge spread across multiple carbon atoms. Nucleophilic attack on this rearranged cation would result in the formation of a homoallylic alcohol or ether, depending on the nucleophile. The presence of substituents on the cyclopropyl ring can influence the regiochemistry of the ring-opening and the stability of the resulting homoallylic cation chemrxiv.orgchemrxiv.orgnih.gov.

Ring-Opening Reactions and Their Mechanistic Implications

The ring-opening of the cyclopropylcarbinyl cation is a facile process due to the release of ring strain. This can lead to the formation of cyclobutyl and homoallylic products. The distribution of these products is dependent on the reaction conditions and the substitution pattern of the cyclopropylcarbinyl system.

In the context of Butyl 1-ethylcyclopropane-1-sulfonate, the formation of the 1-ethylcyclopropylcarbinyl cation can be followed by ring expansion to a cyclobutyl cation or ring opening to a homoallylic cation. The relative energies of these cationic intermediates and the barriers to their interconversion will dictate the final product mixture. Computational studies on substituted cyclopropylcarbinyl systems have shown that the relative stability of the homoallylic cation is increased by substituents that can stabilize a positive charge chemrxiv.org. The ethyl group at the 1-position would be expected to influence the regioselectivity of ring-opening.

| Cation Intermediate | Potential Rearrangement Product(s) | Driving Force |

| 1-Ethylcyclopropylcarbinyl Cation | Cyclobutyl derivatives | Release of ring strain |

| 1-Ethylcyclopropylcarbinyl Cation | Homoallylic derivatives | Formation of a delocalized allylic system |

Stability and Degradation Pathways of Sulfonate Esters

Sulfonate esters are widely recognized as stable and effective leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.com Their stability, however, is influenced by factors such as the nature of the alkyl or aryl group attached to the sulfur atom, the steric and electronic properties of the alcohol moiety, and the reaction conditions.

The hydrolysis of sulfonate esters can proceed through different mechanisms depending on the pH of the medium and the solvent system employed. These reactions are generally slower than the hydrolysis of corresponding carboxylic acid esters.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the hydrolysis of sulfonate esters is typically slow. The reaction is initiated by protonation of one of the sulfonate oxygen atoms, followed by nucleophilic attack of water. This process is generally reversible. chemguide.co.ukyoutube.com The presence of the sterically demanding 1-ethylcyclopropyl group in Butyl 1-ethylcyclopropane-1-sulfonate is expected to further hinder the approach of the nucleophile, leading to enhanced stability in acidic media.

Base-Catalyzed Hydrolysis : In alkaline media, sulfonate esters undergo hydrolysis via nucleophilic attack of a hydroxide ion on the sulfur atom. chemguide.co.uknih.gov This reaction is generally faster than acid-catalyzed hydrolysis and is irreversible. chemguide.co.uk The debate between a concerted or a stepwise mechanism, possibly involving a pentacoordinate intermediate, continues, with evidence suggesting the pathway can be influenced by the nature of the leaving group. nih.gov For Butyl 1-ethylcyclopropane-1-sulfonate, the electron-donating nature of the alkyl groups may slightly decrease the electrophilicity of the sulfur atom, but the primary determinant of reactivity will be steric hindrance.

The stability of esters derived from cyclopropanecarboxylic acid has been shown to be substantially increased under both acidic and basic hydrolytic conditions, a phenomenon attributed to hyperconjugative stabilization by the cyclopropyl group. nih.gov A similar stabilizing effect can be anticipated for Butyl 1-ethylcyclopropane-1-sulfonate.

Table 1: Predicted Relative Hydrolysis Rates of Butyl 1-ethylcyclopropane-1-sulfonate

| Condition | Solvent System | Predicted Relative Rate | Mechanism |

| Acidic (e.g., dilute HCl) | Aqueous | Very Slow | A-2 type |

| Neutral (e.g., water) | Aqueous | Extremely Slow | Neutral Hydrolysis |

| Basic (e.g., dilute NaOH) | Aqueous | Moderate | BAc2 type |

| Acidic | Aprotic (e.g., THF) | Negligible | - |

| Basic | Aprotic (e.g., THF) | Slow | - |

The stability of sulfonate esters under various reaction conditions is a key consideration in their application as protecting groups or as electrophiles in synthesis. Generally, sulfonate esters exhibit good thermal stability. Their chemical stability is dependent on the specific reagents employed.

Nucleophiles : Sulfonate esters are susceptible to cleavage by strong nucleophiles. However, sterically hindered esters, such as those derived from neopentyl alcohol, show significant resistance to nucleophilic attack. nih.gov The 1-ethylcyclopropyl group in Butyl 1-ethylcyclopropane-1-sulfonate provides substantial steric hindrance around the sulfonate group, which is expected to impart high stability towards a range of nucleophiles.

Acids and Bases : As discussed in the context of hydrolysis, Butyl 1-ethylcyclopropane-1-sulfonate is predicted to be relatively stable under moderately acidic and basic conditions at room temperature. Strong, hot acids, however, can lead to cleavage. nih.gov

Reducing Agents : Most sulfonate esters are stable to mildly reducing conditions, such as those employing sodium borohydride. nih.gov

Table 2: Predicted Chemical Stability of Butyl 1-ethylcyclopropane-1-sulfonate

| Reagent/Condition | Predicted Stability | Rationale/Analogy |

| NaN3 in DMF, 70°C | High | Steric hindrance similar to neopentyl sulfonates. nih.gov |

| Refluxing 6M HCl | Moderate to Low | Cleavage of hindered sulfonates under strong acidic conditions. nih.gov |

| NaBH4 in Ethanol | High | Generally stable to mild reducing agents. nih.gov |

| LiAlH4 in THF | Moderate | Stronger reducing agent may lead to cleavage. |

| Organometallic Reagents (e.g., Grignard) | Low | Acts as an electrophile in coupling reactions. |

Transformations under Transition-Metal Catalysis

The sulfonate group is an excellent leaving group, making sulfonate esters valuable substrates in transition-metal-catalyzed cross-coupling reactions. periodicchemistry.com

Transition-metal catalysis provides a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds, with sulfonate esters serving as effective electrophilic partners. mdpi.com The general catalytic cycle for such reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.com

Given the presence of a good leaving group, Butyl 1-ethylcyclopropane-1-sulfonate is a promising candidate for various cross-coupling reactions. The reaction would involve the cleavage of the C-O bond, with the cyclopropyl ring being transferred to the nucleophilic partner.

Suzuki-Miyaura Coupling : Reaction with boronic acids or their derivatives in the presence of a palladium catalyst and a base.

Negishi Coupling : Coupling with organozinc reagents, typically catalyzed by palladium or nickel complexes. acs.org

Stille Coupling : Reaction with organostannanes, catalyzed by palladium.

Kumada Coupling : Coupling with Grignard reagents, often catalyzed by nickel or palladium.

Table 3: Plausible Cross-Coupling Reactions of Butyl 1-ethylcyclopropane-1-sulfonate

| Reaction Name | Coupling Partner | Catalyst (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | 1-Aryl-1-ethylcyclopropane |

| Negishi | Alkylzinc halide | NiCl2(dppp) | 1-Alkyl-1-ethylcyclopropane |

| Stille | Vinylstannane | PdCl2(PPh3)2 | 1-Vinyl-1-ethylcyclopropane |

| Kumada | Phenylmagnesium bromide | Pd(OAc)2/SPhos | 1-Ethyl-1-phenylcyclopropane |

While Butyl 1-ethylcyclopropane-1-sulfonate itself is not a direct participant in cycloaddition reactions due to its saturated nature, it can serve as a precursor to reactive intermediates that readily undergo such transformations. For instance, treatment with a strong, non-nucleophilic base could potentially induce elimination of butanesulfonic acid to form 1-ethylcyclopropene.

Cyclopropenes are highly strained and reactive dienophiles in Diels-Alder reactions. nih.gov The in situ generation of 1-ethylcyclopropene from Butyl 1-ethylcyclopropane-1-sulfonate could, therefore, be a viable strategy for accessing complex polycyclic systems.

Table 4: Hypothetical Annulation Strategy via a Cyclopropene Intermediate

| Step | Reaction | Reagents (Example) | Intermediate/Product |

| 1 | Elimination | Potassium tert-butoxide | 1-Ethylcyclopropene |

| 2 | Diels-Alder Cycloaddition | Furan | Bicyclic adduct |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of Butyl 1-ethylcyclopropane-1-sulfonate. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide definitive evidence for the molecule's structure.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, integration (proton count), and multiplicity (neighboring protons). The ¹³C NMR spectrum reveals the number of unique carbon environments. For Butyl 1-ethylcyclopropane-1-sulfonate, the expected chemical shifts are predicted based on the electronic environment of each nucleus. The electronegative sulfonate group and the strained cyclopropane (B1198618) ring significantly influence the spectral data. nih.govdocbrown.info

The structure is elucidated by assigning each signal in the ¹H and ¹³C spectra to a specific atom in the molecule. For instance, the protons on the carbon adjacent to the sulfonate oxygen (the O-CH₂ of the butyl group) are expected to be shifted downfield due to the deshielding effect of the oxygen atom. Similarly, the quaternary carbon of the cyclopropane ring attached to the sulfur atom would show a characteristic downfield shift in the ¹³C NMR spectrum. chemicalbook.comchemicalbook.com While the named compound lacks stereocenters, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be critical for assigning stereochemistry in more complex, substituted analogs by revealing through-space proximities between protons.

Table 1: Predicted ¹H NMR Data for Butyl 1-ethylcyclopropane-1-sulfonate

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Butyl CH₃ | ~0.9 | Triplet (t) | 3H |

| Ethyl CH₃ | ~1.1 | Triplet (t) | 3H |

| Butyl CH₂ (next to CH₃) | ~1.4 | Sextet | 2H |

| Cyclopropane CH₂ (diastereotopic) | ~1.5 - 1.8 | Multiplet (m) | 4H |

| Butyl CH₂ (next to O) | ~1.8 | Quintet | 2H |

| Ethyl CH₂ | ~2.0 | Quartet (q) | 2H |

| Butyl O-CH₂ | ~4.2 | Triplet (t) | 2H |

Table 2: Predicted ¹³C NMR Data for Butyl 1-ethylcyclopropane-1-sulfonate

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Butyl CH₃ | ~13.5 |

| Ethyl CH₃ | ~9.0 |

| Cyclopropane CH₂ | ~15.0 |

| Butyl CH₂ (next to CH₃) | ~18.5 |

| Ethyl CH₂ | ~25.0 |

| Butyl CH₂ (next to O-CH₂) | ~30.0 |

| Cyclopropane C-S (Quaternary) | ~45.0 |

| Butyl O-CH₂ | ~75.0 |

While 1D NMR suggests the types of proton and carbon environments, 2D NMR experiments are essential to piece together the molecular puzzle by establishing connectivity. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For Butyl 1-ethylcyclopropane-1-sulfonate, COSY would show correlations between adjacent protons within the butyl group (CH₃ ↔ CH₂ ↔ CH₂ ↔ O-CH₂) and within the ethyl group (CH₃ ↔ CH₂). This confirms the integrity of the individual alkyl chains. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). pressbooks.pubcolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, allowing for the unambiguous assignment of the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. sdsu.educolumbia.edu It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected between:

The protons of the ethyl group's CH₂ and the quaternary carbon of the cyclopropane ring.

The protons of the butyl group's O-CH₂ and the quaternary carbon of the cyclopropane ring.

The protons on the cyclopropane ring and the carbons of the ethyl group.

Table 3: Expected Key 2D NMR Correlations for Connectivity Analysis

| Experiment | Correlating Protons | Correlating Carbons/Protons | Information Gained |

|---|---|---|---|

| COSY | Ethyl CH₃ | Ethyl CH₂ | Confirms ethyl group connectivity |

| COSY | Butyl O-CH₂ | Adjacent Butyl CH₂ | Confirms butyl group connectivity |

| HSQC | All Protons | Directly attached Carbons | Assigns all carbon signals |

| HMBC | Ethyl CH₂ Protons | Cyclopropane Quaternary Carbon | Connects ethyl group to cyclopropane |

| HMBC | Butyl O-CH₂ Protons | Cyclopropane Quaternary Carbon | Connects sulfonate ester to cyclopropane |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. americanpharmaceuticalreview.com

The IR and Raman spectra of Butyl 1-ethylcyclopropane-1-sulfonate are dominated by the absorption bands of its key functional groups.

Cyclopropane Group: The strained three-membered ring has characteristic C-H stretching vibrations that appear at a higher frequency (typically >3000 cm⁻¹) than those of saturated alkanes. docbrown.info The ring also exhibits unique "ring breathing" and deformation modes in the fingerprint region of the spectrum. docbrown.info

Sulfonate Group: The sulfonate ester group (R-SO₂-OR') is readily identified by its very strong and characteristic asymmetric and symmetric stretching vibrations of the S=O double bonds. researchgate.net These typically appear in the regions of 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively. Additional bands corresponding to S-O-C stretching are also present at lower frequencies.

Table 4: Characteristic Vibrational Frequencies for Butyl 1-ethylcyclopropane-1-sulfonate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| Cyclopropane C-H | Stretching | ~3080 | Medium |

| Alkyl C-H | Stretching | 2850-2960 | Strong |

| S=O (Sulfonate) | Asymmetric Stretching | ~1360 | Very Strong |

| S=O (Sulfonate) | Symmetric Stretching | ~1170 | Very Strong |

| S-O-C | Stretching | ~1000 | Strong |

In-situ Attenuated Total Reflectance (ATR) IR spectroscopy is a valuable process analytical technology (PAT) tool for monitoring the synthesis of sulfonate esters in real-time. rsc.org By inserting an IR probe directly into the reaction vessel, the progress of the reaction can be followed by tracking the concentration changes of reactants and products.

For the synthesis of Butyl 1-ethylcyclopropane-1-sulfonate (e.g., from 1-ethylcyclopropane-1-sulfonyl chloride and butanol), the reaction could be monitored by observing:

The disappearance of the O-H stretching band of butanol (around 3300 cm⁻¹).

The appearance and increase in intensity of the strong, characteristic S=O asymmetric (~1360 cm⁻¹) and symmetric (~1170 cm⁻¹) stretching bands of the product sulfonate ester.

This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and insights into reaction kinetics. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For Butyl 1-ethylcyclopropane-1-sulfonate (Molecular Formula: C₉H₁₈O₃S), the calculated exact mass is 206.1028. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) that matches this value to within a few parts per million (ppm), thus confirming the molecular formula.

Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion undergoes fragmentation. The analysis of these fragments provides further confirmation of the proposed structure. Common fragmentation pathways for sulfonate esters include cleavage of the C-S and S-O bonds, as well as rearrangements. researchgate.netaaqr.orgresearchgate.net

Expected key fragmentation patterns include:

Loss of the butoxy radical (•OC₄H₉) or butene (C₄H₈) via rearrangement.

Cleavage of the S-O bond to generate a butyl cation (C₄H₉⁺, m/z = 57).

Cleavage of the C-S bond to generate an ethylcyclopropyl cation (C₅H₉⁺, m/z = 69).

Loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfur-containing compounds. aaqr.orgresearchgate.net

Table 5: Predicted Key Fragments in the Mass Spectrum of Butyl 1-ethylcyclopropane-1-sulfonate

| Predicted m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 206 | [C₉H₁₈O₃S]⁺• | Molecular Ion |

| 142 | [C₅H₉SO₂]⁺ | Loss of Butene (C₄H₈) |

| 69 | [C₅H₉]⁺ | Cleavage of C-S bond |

| 57 | [C₄H₉]⁺ | Cleavage of S-O bond |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

There is currently no publicly accessible X-ray crystallographic data for Butyl 1-ethylcyclopropane-1-sulfonate. The determination of a molecule's three-dimensional structure and its absolute configuration through single-crystal X-ray diffraction is a definitive analytical method. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the compound's chemical behavior.

For a crystallographic study to be conducted, the compound must first be crystallized to produce a single crystal of sufficient quality. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the atomic arrangement.

While the principles of X-ray crystallography are well-established, the application of this technique to Butyl 1-ethylcyclopropane-1-sulfonate has not been reported in available scientific databases.

Chromatographic Techniques for Purity Assessment and Isolation

Specific chromatographic methods for the purity assessment and isolation of Butyl 1-ethylcyclopropane-1-sulfonate are not detailed in the reviewed literature. Chromatographic techniques are fundamental in synthetic chemistry for separating a desired compound from impurities and for quantifying its purity level.

Commonly employed techniques include:

High-Performance Liquid Chromatography (HPLC): A versatile method for both purity analysis and preparative isolation. The choice of stationary phase (e.g., normal-phase or reverse-phase silica) and mobile phase is critical for achieving effective separation.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The NIST Chemistry WebBook notes that data for the related compound, 1-ethyl-1-butyl-cyclopropane, is available via Gas Chromatography. nist.gov

Thin-Layer Chromatography (TLC): Often used for rapid reaction monitoring and preliminary purity checks.

While a supplier of a related compound, Butyl 1-allylcyclopropane-1-sulfonate, mentions the availability of analytical data such as HPLC and LC-MS, this information is specific to that analogue and cannot be directly extrapolated to Butyl 1-ethylcyclopropane-1-sulfonate. bldpharm.com Without experimental data, a detailed discussion of the specific conditions (e.g., column type, mobile phase composition, flow rate, and detection method) for the chromatographic analysis of Butyl 1-ethylcyclopropane-1-sulfonate cannot be provided.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic nature and bonding characteristics of Butyl 1-ethylcyclopropane-1-sulfonate. These methods offer a detailed view of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and for calculating its energy. For Butyl 1-ethylcyclopropane-1-sulfonate, these calculations would likely be performed using a basis set such as 6-31G* or larger to provide a good balance between accuracy and computational cost.

Geometry Optimization: The geometry of the cyclopropane (B1198618) ring is of particular interest. In unsubstituted cyclopropane, the C-C-C bond angles are constrained to 60°, leading to significant angle strain. The presence of an ethyl group and a sulfonate group on the same carbon atom (C1) is expected to cause distortions in the ring. The sulfonate group, being a σ-acceptor, is predicted to lengthen the distal C2-C3 bond and shorten the two vicinal C1-C2 and C1-C3 bonds. nih.gov This is due to the withdrawal of electron density from the cyclopropane's bonding orbitals. nih.gov DFT calculations, for instance using the B3LYP functional, would provide precise values for these bond lengths and angles, as well as for the butyl chain's conformation.

Energy Calculations: The total electronic energy of the optimized structure can be calculated, providing a measure of the molecule's stability. By comparing the energies of different conformers, particularly those arising from the rotation of the butyl group and the ethyl group, the global minimum energy structure can be identified. These calculations are crucial for understanding the molecule's thermodynamic properties.

| Parameter | Predicted Outcome of DFT/Ab Initio Calculations |

|---|---|

| Cyclopropane Ring Geometry | Distorted from a perfect triangle; C2-C3 bond elongated, C1-C2 and C1-C3 bonds shortened due to the electron-withdrawing sulfonate group. |

| Conformational Energy | Calculation of relative energies of different rotamers of the butyl and ethyl groups to identify the global minimum energy conformer. |

| Electronic Energy | Provides a quantitative measure of the molecule's stability. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals provide insights into how the molecule will interact with other chemical species. wikipedia.org

For Butyl 1-ethylcyclopropane-1-sulfonate, the HOMO is expected to be localized on the cyclopropane ring, which is rich in electron density due to its strained C-C bonds. The LUMO, on the other hand, is likely to be centered around the electron-deficient sulfur atom of the sulfonate group and the C1 carbon of the cyclopropane ring.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the strained cyclopropane ring is expected to raise the energy of the HOMO, while the electron-withdrawing sulfonate group will lower the energy of the LUMO, likely resulting in a moderately reactive molecule. FMO analysis can predict that the molecule will be susceptible to nucleophilic attack at the C1 position of the cyclopropane ring, leading to ring-opening reactions.

| Orbital | Predicted Location | Implication for Reactivity |

|---|---|---|

| HOMO | Primarily on the cyclopropane ring's C-C bonds. | Site of interaction with electrophiles. |

| LUMO | Centered on the sulfur atom of the sulfonate group and the C1 carbon of the cyclopropane ring. | Site of nucleophilic attack, potentially leading to ring-opening. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and how they interact with their environment. acs.orgacs.org For Butyl 1-ethylcyclopropane-1-sulfonate, MD simulations would be particularly useful for exploring the conformational landscape of the flexible butyl chain and its interactions with solvent molecules or other molecules in a condensed phase. acs.orgacs.org

By simulating the molecule's movements over time, MD can reveal the preferred conformations of the butyl group and the rotational barriers between them. This is crucial for understanding how the molecule's shape influences its physical and chemical properties. Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding between the sulfonate oxygen atoms and protic solvents, or van der Waals interactions between the alkyl chains. acs.org These simulations can provide insights into the molecule's solubility, aggregation behavior, and how it might orient itself at interfaces. acs.orgacs.org

Reaction Mechanism Exploration through Computational Pathway Analysis

Computational pathway analysis is a powerful tool for investigating the mechanisms of chemical reactions. For Butyl 1-ethylcyclopropane-1-sulfonate, a key reaction of interest is the ring-opening of the strained cyclopropane. researchgate.netbeilstein-journals.orgnih.gov This can be initiated by nucleophilic attack, and computational methods can be used to map out the potential energy surface of this process.

By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. For instance, the attack of a nucleophile at the C1 carbon could proceed via a concerted or a stepwise mechanism. Computational analysis can distinguish between these possibilities by locating the relevant transition states and intermediates and calculating their activation energies. This information is invaluable for predicting the conditions under which the ring-opening reaction would occur and the nature of the resulting products.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is essential for characterizing the molecule and interpreting experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.netmodgraph.co.ukrsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of Butyl 1-ethylcyclopropane-1-sulfonate, its theoretical NMR spectrum can be generated. This is particularly useful for assigning specific peaks to the various protons and carbons in the molecule, especially for the complex signals expected from the cyclopropane and ethyl groups. The predicted shifts can be compared with experimental data to confirm the molecule's structure.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the peaks in its infrared (IR) and Raman spectra. These can be calculated from the second derivatives of the energy with respect to the atomic positions. diva-portal.orgarizona.edu For Butyl 1-ethylcyclopropane-1-sulfonate, these calculations would predict the characteristic stretching and bending modes of its functional groups. For example, the symmetric and asymmetric stretching frequencies of the S=O bonds in the sulfonate group are expected to appear in specific regions of the IR spectrum. diva-portal.orgmdpi.com These theoretical predictions can aid in the interpretation of experimental vibrational spectra.

| Spectroscopic Parameter | Predicted Information |

|---|---|

| NMR Chemical Shifts (¹H, ¹³C) | Theoretical spectrum for structural confirmation and peak assignment. |

| Vibrational Frequencies (IR, Raman) | Characteristic stretching and bending frequencies for functional group identification (e.g., S=O, C-H, C-C). |

Quantitative Structure-Reactivity Relationships (QSRR) Applied to Cyclopropane Sulfonates

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov While no specific QSRR studies on cyclopropane sulfonates are available, the principles can be applied to this class of compounds.

A QSRR study for a series of substituted cyclopropane sulfonates would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The reactivity of the compounds in a specific reaction, such as a ring-opening reaction, would be measured experimentally.

By using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model can be developed that relates the descriptors to the observed reactivity. nih.gov This model can then be used to predict the reactivity of new, untested cyclopropane sulfonates. Such a QSRR model could be valuable in designing novel cyclopropane-containing molecules with desired reactivity profiles for various applications. nih.gov

Advanced Applications and Role in Materials Science Research

Utility as Precursors for Complex Chemical Structures

The strained three-membered ring of cyclopropane (B1198618) derivatives makes them valuable precursors in organic synthesis for the construction of more complex molecular architectures. The presence of the butyl sulfonate group in Butyl 1-ethylcyclopropane-1-sulfonate enhances this utility. Sulfonates are excellent leaving groups in nucleophilic substitution reactions, facilitating the ring-opening of the cyclopropane. This reactivity allows for the stereoselective introduction of functionalities, leading to the synthesis of intricate acyclic and larger cyclic compounds that would be challenging to prepare through other methods. For instance, treatment with various nucleophiles can lead to a diverse array of substituted products, showcasing the versatility of this compound as a synthetic intermediate.

Exploration in Polymer Chemistry and Functional Materials Synthesis

In the realm of polymer chemistry, monomers containing strained rings have been investigated for ring-opening polymerization (ROP). While specific studies on Butyl 1-ethylcyclopropane-1-sulfonate in polymerization are not extensively documented, the general class of cyclopropane-containing molecules has shown potential. The relief of ring strain can be a powerful driving force for polymerization, leading to the formation of polymers with unique backbone structures. Furthermore, the sulfonate group could be leveraged to create functional materials. For example, it could be used to attach other functional moieties to a polymer chain or to influence the solubility and self-assembly properties of the resulting polymer. Research into the anionic ring-opening polymerization of similar structures, such as cyclopropane-1,1-dicarboxylates, has demonstrated the ability to form liquid crystal polymers that can self-organize into complex nanostructures like vesicles and nanoribbons nih.gov.

Development of Novel Catalytic Systems Utilizing Cyclopropane Sulfonates

Cyclopropane derivatives are known to interact with transition metals, leading to a rich and diverse reactivity. The sulfonate group in Butyl 1-ethylcyclopropane-1-sulfonate can play a crucial role in the development of novel catalytic systems. For example, palladium-catalyzed reactions involving aryl sulfonates have been shown to be effective in forming carbon-carbon bonds researchgate.net. The combination of a cyclopropane ring and a sulfonate group could lead to unique catalytic cycles. The interaction of a metal catalyst with the cyclopropane ring could induce ring-opening, and the sulfonate could participate in subsequent cross-coupling reactions. This dual functionality could be exploited to design catalysts for tandem reactions, where multiple transformations occur in a single pot, leading to increased efficiency in chemical synthesis.

Integration into Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The specific shape and functional groups of Butyl 1-ethylcyclopropane-1-sulfonate could allow for its integration into such architectures. The butyl and ethyl groups provide hydrophobic character, while the sulfonate group is polar. This amphiphilic nature could drive self-assembly processes in solution, potentially forming micelles, vesicles, or other ordered aggregates. The defined geometry of the cyclopropane ring can also impart rigidity and directionality to these assemblies. Studies on similar amphiphilic liquid crystal copolymers containing cyclopropane units have shown their ability to self-organize into fascinating structures, highlighting the potential for Butyl 1-ethylcyclopropane-1-sulfonate in this area nih.gov.

Role in the Synthesis of Mechanically Strained Molecules

The synthesis of molecules with significant internal strain is a challenging yet important area of chemical research, as these compounds often exhibit unusual reactivity and physical properties. The high degree of strain in the cyclopropane ring makes Butyl 1-ethylcyclopropane-1-sulfonate a valuable starting material for the synthesis of even more strained systems, such as bicyclo[1.1.0]butanes and other "spring-loaded" molecules nih.gov. These highly strained molecules can release their strain in a controlled manner upon reaction, making them useful reagents in organic synthesis for the formation of complex cyclic systems nih.gov. The sulfonate group can be a key handle for the chemical transformations required to build these intricate and strained molecular frameworks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butyl 1-ethylcyclopropane-1-sulfonate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sulfonation of cyclopropane derivatives using sulfonic acid derivatives (e.g., sulfonyl chlorides) under anhydrous conditions. Optimization strategies include adjusting reaction temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane or ionic liquids for biphasic separation ), and stoichiometric ratios of reagents. Yield improvements may require monitoring via GC-MS or HPLC to identify intermediates and byproducts. Accelerated aging tests under controlled humidity and temperature can assess stability during synthesis .

Q. How can researchers characterize the structural and electronic properties of Butyl 1-ethylcyclopropane-1-sulfonate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves cyclopropane ring strain and sulfonate group orientation. Computational methods like DFT (Density Functional Theory) can predict electronic properties (e.g., charge distribution at sulfur centers). X-ray crystallography provides definitive stereochemical data, though crystal growth may require slow evaporation in aprotic solvents. Compare results with PubChem or ECHA datasets for validation .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. For thermal stability, use Differential Scanning Calorimetry (DSC) to identify decomposition thresholds. Replicate experiments with ≥3 independent trials to account for variability in cyclopropane ring reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of the butyl and ethyl substituents influence the sulfonate group’s reactivity in catalytic applications?

- Methodological Answer : Perform comparative kinetic studies using analogs (e.g., methyl or phenyl-substituted cyclopropanes) to isolate steric vs. electronic contributions. Measure reaction rates in model systems (e.g., nucleophilic substitutions) via stopped-flow spectroscopy. Pair experimental data with NBO (Natural Bond Orbital) analysis to quantify orbital interactions. Contradictions between computational and empirical results may arise from solvent effects, requiring multivariable regression analysis .

Q. What strategies resolve contradictions in reported bioactivity data for Butyl 1-ethylcyclopropane-1-sulfonate derivatives?

- Methodological Answer : Evaluate methodological flaws in conflicting studies, such as inconsistent cell lines or assay protocols (e.g., ATP vs. resazurin-based viability tests). Use meta-analysis to identify confounding variables (e.g., impurity profiles from incomplete purification). Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell testing) and cross-reference with crystallographic data to confirm ligand-target binding modes .

Q. How can computational modeling predict the compound’s behavior in novel ionic liquid solvents?

- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields parameterized for sulfonates (e.g., OPLS-AA) to study solvation dynamics in ionic liquids like [BMIM][PF₆]. Compare diffusion coefficients and activation energies with experimental voltammetry or viscometry data. Discrepancies may stem from incomplete parameterization of cyclopropane-solvent interactions, necessitating iterative refinement of models .

Data Presentation Guidelines

- Tables : Include comparative datasets (e.g., reaction yields under varying conditions) with statistical significance (p-values) and error margins.

- Figures : Use annotated spectra (NMR, IR) with peak assignments and computational overlays (e.g., DFT vs. crystallography).

- References : Follow ACS or RSC formatting, citing primary literature and validated databases (e.g., PubChem , ECHA ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.